molecular formula C20H21FO4 B13408077 (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride

(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride

Cat. No.: B13408077
M. Wt: 344.4 g/mol
InChI Key: WAYFJZACBWHVSA-AWEZNQCLSA-N
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Description

(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with a fluorine atom and a propanoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride typically involves multiple steps, starting with the preparation of the biphenyl core. The fluorination of biphenyl can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent steps involve the introduction of the propanoic acid moiety and the formation of the anhydride linkage. Common reagents used in these steps include fluorinating agents, carboxylic acids, and dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the anhydride to alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The biphenyl core provides structural stability, while the propanoic acid moiety facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Chloro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
  • (S)-2-(2-Bromo-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride
  • (S)-2-(2-Methyl-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride

Uniqueness

(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H21FO4

Molecular Weight

344.4 g/mol

IUPAC Name

2-methylpropoxycarbonyl (2S)-2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C20H21FO4/c1-13(2)12-24-20(23)25-19(22)14(3)16-9-10-17(18(21)11-16)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3/t14-/m0/s1

InChI Key

WAYFJZACBWHVSA-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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